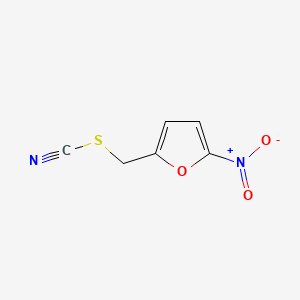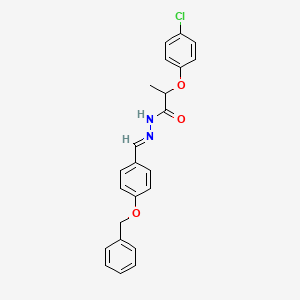
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide is a complex organic compound with a unique structure that includes a cyano group, a dioxidotetrahydrothienyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable thienyl derivative with a cyano group donor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pentadienamide structure, leading to the formation of various addition products.
Applications De Recherche Scientifique
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxidotetrahydrothienyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide can be compared with similar compounds such as:
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C16H16N2O3S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2E,4E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C16H16N2O3S/c17-11-14(8-4-7-13-5-2-1-3-6-13)16(19)18-15-9-10-22(20,21)12-15/h1-8,15H,9-10,12H2,(H,18,19)/b7-4+,14-8+ |
Clé InChI |
HIZRJTUEEKCQPM-CUJDEGIUSA-N |
SMILES isomérique |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)




![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)

![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)
